1,3-Dimethyl-1,3-bis(trimethylsilyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

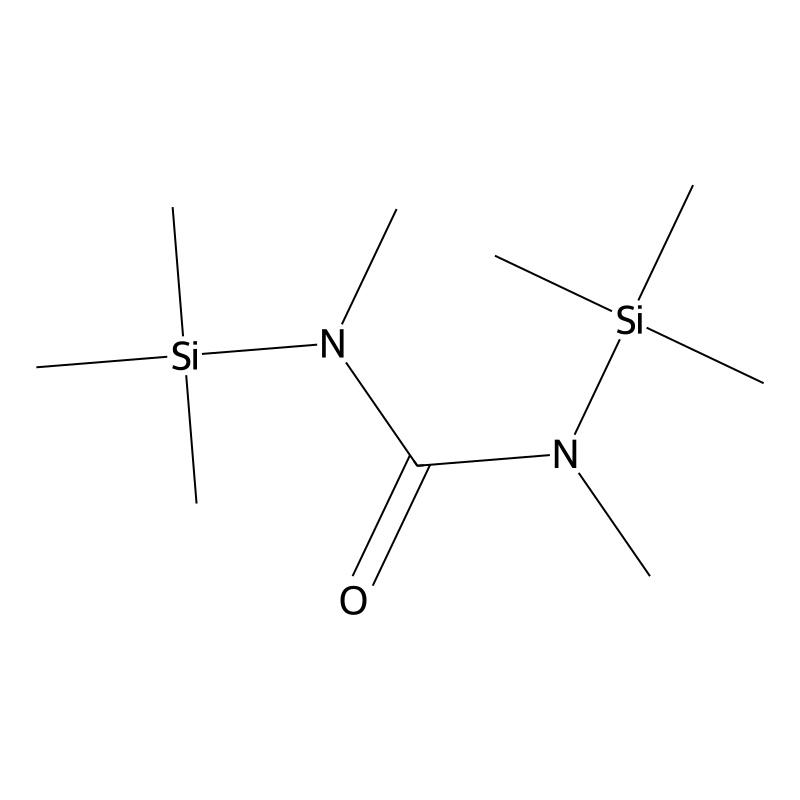

1,3-Dimethyl-1,3-bis(trimethylsilyl)urea is an organosilicon compound with the molecular formula and a molecular weight of approximately 232.47 g/mol. It is characterized by its colorless crystalline solid form, which is soluble in various organic solvents. The compound features two trimethylsilyl groups attached to a urea structure, which enhances its reactivity and stability in synthetic applications. This compound is notable for its role as a silylating agent, facilitating the protection of functional groups in organic synthesis .

Several methods exist for synthesizing 1,3-dimethyl-1,3-bis(trimethylsilyl)urea:

- Direct Silylation: This method involves reacting dimethylurea with trimethylsilyl chloride in the presence of a base such as triethylamine or pyridine.

- Reaction with Silanes: Dimethylurea can be treated with various silanes under controlled conditions to introduce trimethylsilyl groups.

- One-Pot Synthesis: A more complex approach that combines multiple reagents in a single reaction vessel to yield the desired product efficiently.

These methods highlight the versatility of this compound in synthetic chemistry .

Interaction studies involving 1,3-dimethyl-1,3-bis(trimethylsilyl)urea primarily focus on its reactivity with other chemical species. The compound's ability to form stable silyl derivatives makes it an important reagent in various coupling reactions. Additionally, studies on its interactions with biomolecules could provide insights into potential biological applications or toxicity .

Several compounds share structural similarities with 1,3-dimethyl-1,3-bis(trimethylsilyl)urea. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethylurea | Contains two methyl groups | Simple structure; used as a nitrogen source |

| N,N-Bis(trimethylsilyl)urea | Two trimethylsilyl groups | Enhanced reactivity compared to regular urea |

| N,N-Diethyl-N,N-bis(trimethylsilyl)urea | Ethyl groups instead of methyl | Different steric properties affecting reactivity |

The uniqueness of 1,3-dimethyl-1,3-bis(trimethylsilyl)urea lies in its specific combination of methyl and trimethylsilyl substituents that enhance its stability and reactivity compared to simpler urea derivatives .

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant